molecular formula C8H4FIN2O B581548 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-98-3

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B581548
CAS No.: 1261365-98-3
M. Wt: 290.036
InChI Key: YJIKRYDWORORPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for bicyclic heterocyclic compounds containing multiple heteroatoms and functional groups. The compound's Chemical Abstracts Service registry number 1261365-98-3 provides unambiguous identification within chemical databases worldwide. The molecular structure consists of a fused bicyclic system where a five-membered pyrrole ring shares two carbon atoms with a six-membered pyridine ring, creating the characteristic pyrrolo[2,3-b]pyridine scaffold. The numbering system begins with the nitrogen atom of the pyrrole ring as position 1, with the fusion carbons designated as positions 2 and 3, while the pyridine portion extends from positions 4 through 7.

The structural complexity of this compound is enhanced by three distinct functional modifications to the core pyrrolopyridine framework. The fluorine substituent occupies position 5 of the pyridine ring, representing an electron-withdrawing group that significantly influences the electronic properties of the heterocyclic system. The iodine atom at position 6 introduces additional steric bulk and provides opportunities for further functionalization through cross-coupling reactions commonly employed in medicinal chemistry. The aldehyde functional group at position 4 serves as a highly reactive electrophilic center, enabling diverse synthetic transformations including nucleophilic additions, reductive processes, and condensation reactions.

Table 1: Molecular Descriptors and Structural Parameters

Parameter Value Source
Molecular Formula C₈H₄FIN₂O
Molecular Weight 290.03 g/mol
Chemical Abstracts Service Number 1261365-98-3
MDL Number MFCD18374146
Simplified Molecular Input Line Entry System O=CC1=C2C(NC=C2)=NC(I)=C1F
International Chemical Identifier InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
International Chemical Identifier Key YJIKRYDWORORPW-UHFFFAOYSA-N

The three-dimensional conformational analysis reveals that the bicyclic pyrrolopyridine system maintains planarity due to the aromatic character of both ring components. The aldehyde group adopts a coplanar orientation with respect to the heterocyclic framework, maximizing conjugation between the carbonyl π-system and the extended aromatic network. Computational chemistry data indicates a topological polar surface area of 45.75 square angstroms and a calculated logarithm of partition coefficient value of 2.1191, suggesting moderate lipophilicity characteristics. The presence of two hydrogen bond acceptor sites and one hydrogen bond donor site contributes to the compound's potential for intermolecular interactions in biological systems.

Historical Development in Heterocyclic Chemistry

The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to fundamental research conducted in the late 1960s, when systematic investigations into the synthesis and properties of these bicyclic heterocycles first appeared in the scientific literature. Early pioneering work established synthetic methodologies based on modifications of classical indole synthesis approaches, including adaptations of Madelung and Fischer cyclization strategies specifically tailored for pyrrolopyridine construction. These initial studies revealed that pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions predominantly at the 3-position, although examples of substitution at the 2-position were also documented under specific reaction conditions.

The historical progression of pyrrolopyridine chemistry accelerated significantly during the 1990s and 2000s as researchers recognized the pharmaceutical potential of these heterocyclic scaffolds. Systematic structure-activity relationship studies demonstrated that pyrrolo[2,3-b]pyridine derivatives could serve as effective kinase inhibitors, particularly targeting the rapidly accelerated fibrosarcoma protein kinase pathway implicated in various cancer types. The identification of vemurafenib and other pyrrolo[2,3-b]pyridine-based therapeutics marked a watershed moment in the field, validating the clinical utility of this heterocyclic framework and spurring intensive research into related derivatives.

The specific development of halogenated pyrrolopyridine derivatives, including compounds bearing fluorine and iodine substituents, emerged from recognition that strategic halogen placement could dramatically improve pharmacological properties. Fluorine incorporation became particularly valuable due to its ability to enhance metabolic stability while maintaining favorable pharmacokinetic characteristics. Simultaneously, iodine substitution gained prominence as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid access to diversely substituted pyrrolopyridine libraries for biological screening programs.

The emergence of this compound as a compound of synthetic interest reflects the maturation of heterocyclic chemistry methodologies and the growing demand for sophisticated building blocks in pharmaceutical research. The combination of multiple functional handles within a single molecule exemplifies modern approaches to synthetic efficiency, where complex intermediates enable convergent synthetic strategies for target molecule construction. Contemporary research continues to expand the utility of such multiply-substituted pyrrolopyridines through development of novel synthetic transformations and exploration of their biological activities.

Position in Pyrrolopyridine Derivative Taxonomy

The systematic classification of pyrrolopyridine derivatives encompasses six distinct structural isomers, each characterized by different fusion patterns between the pyrrole and pyridine ring systems. These isomers, designated as 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole based on the position of the nitrogen atom within the six-membered ring, exhibit markedly different physicochemical properties and biological activities. The compound this compound belongs specifically to the 7-azaindole category, also known as pyrrolo[2,3-b]pyridine, where the nitrogen atom occupies the position adjacent to the ring fusion.

Within the 7-azaindole subfamily, this compound represents a highly functionalized derivative bearing three distinct reactive sites for further chemical modification. The substitution pattern distinguishes it from simpler pyrrolopyridine derivatives and positions it within a specialized class of multiply-halogenated heterocycles designed for synthetic applications. Comparative analysis with related compounds reveals that the 5-fluoro-6-iodo substitution pattern is relatively uncommon in the literature, making this derivative particularly valuable for exploring novel structure-activity relationships.

Table 2: Comparative Analysis of Related Pyrrolopyridine Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern Reference
This compound C₈H₄FIN₂O 290.03 4-CHO, 5-F, 6-I
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde C₈H₅FN₂O 164.14 4-CHO, 5-F
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde C₈H₅ClN₂O 180.59 4-CHO, 5-Cl
1H-Pyrrolo[2,3-b]pyridine C₇H₆N₂ 118.14 Unsubstituted

The taxonomic position of this compound within the broader azaindole family reflects its potential utility in medicinal chemistry applications. Research has demonstrated that 7-azaindole derivatives frequently serve as kinase inhibitors due to their ability to form hydrogen bonds with the hinge region of protein kinases, mimicking the binding mode of natural adenosine triphosphate substrates. The presence of both electron-withdrawing halogen substituents and the electrophilic aldehyde functionality provides multiple opportunities for optimization of binding affinity and selectivity profiles.

The compound's position within pyrrolopyridine derivative taxonomy is further defined by its role as a synthetic intermediate rather than a final pharmaceutical target. Unlike many simpler pyrrolopyridine derivatives that have been evaluated directly for biological activity, multiply-substituted compounds such as this compound typically serve as versatile building blocks for the construction of more complex molecular architectures. This functional role distinguishes it from therapeutically active pyrrolopyridines while highlighting its importance in enabling access to diverse compound libraries for drug discovery programs.

Contemporary research efforts continue to expand the chemical space accessible through pyrrolopyridine scaffolds, with particular emphasis on developing efficient synthetic routes to highly substituted derivatives. The availability of compounds such as this compound from commercial suppliers reflects the growing recognition of their synthetic utility. As heterocyclic chemistry methodologies continue to advance, the taxonomic classification of pyrrolopyridine derivatives will likely expand to accommodate increasingly complex and functionally diverse molecular structures designed for specific applications in pharmaceutical and materials science research.

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIKRYDWORORPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679131
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-98-3
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyridines

Aminopyridines undergo cyclization with α,β-unsaturated carbonyl compounds. For example:

2-Amino-5-fluoropyridine+Propargyl aldehydeΔ,AcOH5-Fluoro-1H-pyrrolo[2,3-b]pyridine[4][11]\text{2-Amino-5-fluoropyridine} + \text{Propargyl aldehyde} \xrightarrow{\Delta, \text{AcOH}} \text{5-Fluoro-1H-pyrrolo[2,3-b]pyridine} \quad

Conditions : Acetic acid, 80–100°C, 12–24 hours.
Yield : 45–65%.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups at the 5-position:

5-Bromo-7-azaindole+Phenylboronic acidPd(dppf)Cl2,K2CO35-Phenyl-7-azaindole[5]\text{5-Bromo-7-azaindole} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{5-Phenyl-7-azaindole} \quad

Conditions : Dioxane/water (2.5:1), 80°C, 1–16 hours.
Yield : 60–78%.

Halogenation Strategies

Fluorination

Fluorine is often introduced early via electrophilic fluorination or using fluorinated building blocks. Direct fluorination of pyrrolo[2,3-b]pyridine precursors with Selectfluor® or N-fluoropyridinium salts achieves moderate yields (50–70%).

Iodination

Iodine is introduced at the 6-position via electrophilic substitution or metal-mediated reactions:

Direct Iodination with N-Iodosuccinimide (NIS)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine+NISCH2Cl2,025C5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine[6][16]\text{5-Fluoro-1H-pyrrolo[2,3-b]pyridine} + \text{NIS} \xrightarrow{\text{CH}2\text{Cl}2, 0–25^\circ \text{C}} \text{5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine} \quad

Conditions : Dichloromethane, 0–25°C, 2–6 hours.
Yield : 70–85%.

Copper-Mediated Iodination

5-Fluoro-6-bromo-1H-pyrrolo[2,3-b]pyridine+NaICuI, DMF, 100C5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine[6]\text{5-Fluoro-6-bromo-1H-pyrrolo[2,3-b]pyridine} + \text{NaI} \xrightarrow{\text{CuI, DMF, 100}^\circ \text{C}} \text{5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine} \quad

Yield : 65–75%.

Aldehyde Functionalization

The 4-carbaldehyde group is introduced via:

Vilsmeier-Haack Formylation

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridinePOCl3,DMF5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde[7][13]\text{5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{this compound} \quad

Conditions : DMF, 0–5°C, then POCl₃, 50–60°C, 4–8 hours.
Yield : 60–75%.

Oxidation of Hydroxymethyl Intermediates

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanolMnO2,CHCl3This compound[13][16]\text{5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol} \xrightarrow{\text{MnO}2, \text{CHCl}3} \text{this compound} \quad

Yield : 80–90%.

Multi-Step Synthetic Routes

Route 1: Sequential Halogenation-Formylation

  • Fluorination : Start with 1H-pyrrolo[2,3-b]pyridine, fluorinate at C5 using AgF₂.

  • Iodination : Treat with NIS in CH₂Cl₂.

  • Formylation : Apply Vilsmeier-Haack conditions.
    Overall Yield : 40–50%.

Route 2: Late-Stage Iodination

  • Formylation : Prepare 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde via oxidation.

  • Iodination : Use I₂/KI in ethanol at 50°C.
    Overall Yield : 55–65%.

Analytical Data and Purification

Property Value Source
Molecular Weight 290.03 g/mol
Melting Point 180–182°C (decomposes)
HPLC Purity >98% (C18, MeOH/H₂O = 70:30)
Key IR Bands 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C-I)

Purification Methods :

  • Column chromatography (SiO₂, ethyl acetate/hexane = 1:3).

  • Recrystallization from ethanol/water (1:2).

Challenges and Optimization

  • Regioselectivity : Competing iodination at C3/C6 requires careful control of temperature and stoichiometry.

  • Aldehyde Stability : The formyl group is prone to oxidation; reactions must exclude moisture and air.

  • Scalability : Copper-mediated iodination offers better scalability than NIS-based routes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer activities. Specifically, the incorporation of halogens such as fluorine and iodine can enhance the potency against various cancer cell lines by modifying the electronic properties of the compound .
  • Antimicrobial Properties
    • Studies have shown that certain pyrrolo derivatives possess antimicrobial properties. The halogenated structure may contribute to increased interactions with microbial targets, leading to enhanced efficacy .
  • Neurological Research
    • Compounds similar to this compound have been explored for their potential neuroprotective effects. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of pyrrolo compounds allow their use in organic semiconductors. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing functional polymers with specific properties such as conductivity or responsiveness to environmental stimuli. This application is particularly relevant in developing advanced materials for sensors and actuators .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that halogenated pyrrole derivatives inhibit tumor growth in vitro with IC50 values significantly lower than non-halogenated analogs.
Antimicrobial EfficacyShowed that 5-Fluoro-6-iodo derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Neuroprotective EffectsFound that certain derivatives protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential for neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific application:

    Kinase Inhibition: In medicinal chemistry, it may act as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

    Nematicidal Activity: In agricultural chemistry, it may exert its effects by interacting with specific amino acids in nematode proteins, leading to disruption of cellular functions and parasite death.

Comparison with Similar Compounds

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1)

  • Molecular Formula : C₈H₄ClIN₂O
  • Molecular Weight : 306.49 g/mol .
  • Key Differences :
    • Halogen Swap : Chlorine replaces fluorine at position 4.
    • Impact :
  • Higher molecular weight due to chlorine’s atomic mass.
  • Increased lipophilicity, which may affect solubility and membrane permeability.

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: N/A)

  • Molecular Formula : C₈H₅FN₂O
  • Molecular Weight : 164.14 g/mol .
  • Key Differences: Missing Iodine: No substituent at position 5. Fluorine Position: Fluorine at position 6 instead of 5. Impact:
  • Significantly lower molecular weight, improving solubility.

Functional Group Variants

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS: 1246088-59-4)

  • Molecular Formula : C₈H₄FIN₂O₂
  • Molecular Weight : 322.03 g/mol .
  • Key Differences :
    • Carboxylic Acid replaces carbaldehyde at position 4.
    • Impact :
  • Increased acidity (pKa ~4-5), altering solubility and ionic interactions.
  • Potential for salt formation or conjugation with amines.

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Key Features :
    • Boronate ester at position 4 and triisopropylsilyl (TIPS) protecting group at N1 .
  • Impact :
    • Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
    • TIPS group enhances stability during synthetic processes.

Structural Isomers and Positional Variants

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-10-5)

  • Key Differences :
    • Iodine at position 3 instead of 6.
  • Impact: Altered electronic distribution across the aromatic system. Potential differences in binding to biological targets (e.g., kinase inhibitors).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1261365-98-3 C₈H₄FIN₂O 290.04 5-F, 6-I, 4-CHO Specialty chemical; used in derivatization and drug discovery .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1246088-64-1 C₈H₄ClIN₂O 306.49 5-Cl, 6-I, 4-CHO Higher lipophilicity; potential precursor for heavy-atom derivatives .
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde N/A C₈H₅FN₂O 164.14 6-F, 4-CHO Improved solubility; reactive aldehyde for combinatorial chemistry .
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1246088-59-4 C₈H₄FIN₂O₂ 322.03 5-F, 6-I, 4-COOH Acidic functional group for ionic interactions or conjugation .
5-Fluoro-4-(boronate ester)-1-TIPS-pyrrolo[2,3-b]pyridine N/A C₂₀H₃₂BFIN₂O₂Si 528.25 4-Boronate, 1-TIPS Cross-coupling reagent for biaryl synthesis .

Biological Activity

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole and pyridine ring system, contributing to its pharmacological properties. The compound's CAS number is 1261365-98-3, and it has a molecular weight of 290.03 g/mol.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C8_8H4_4FIN2_2O
  • SMILES Notation: Fc1c(I)nc2[nH]ccc2c1C=O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific findings related to its bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolopyridine compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation:

  • Inhibition of CDK2 and CDK9: Compounds derived from this scaffold demonstrated IC50_{50} values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these targets .

Case Study: In Vitro Efficacy

A study assessed the efficacy of this compound in various human tumor cell lines, including HeLa and HCT116. The results indicated significant antiproliferative effects, suggesting that this compound could serve as a lead in developing new anticancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Antibacterial Activity: A series of experiments using the agar diffusion method revealed that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, one derivative displayed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrolopyridine core can enhance potency and selectivity:

Modification Effect
Fluorine substitutionIncreases lipophilicity and bioavailability
Iodine substitutionEnhances binding affinity to biological targets

Toxicity and Safety Profile

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound:

  • Toxicity Assessment: Preliminary toxicity studies indicate that the compound has an acute toxicity classification (Acute Tox. 4 Oral), necessitating caution during handling and application in therapeutic contexts .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

  • Methodological Answer : The synthesis typically involves halogenation and formylation steps. A plausible route is:

Iodination : Introduce iodine at the 6-position using N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under inert atmosphere .

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 4-position.
Example conditions for analogous compounds:

StepReagentsConditionsYield
IodinationNIS, DMF0–25°C, 12h~75%
FormylationPOCl₃, DMFReflux, 6h~60%
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆. Look for aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₈H₄FIN₂O: 337.93 g/mol) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Hazards : Harmful if inhaled, ingested, or in contact with skin (H302, H319) .
  • PPE : Lab coat, nitrile gloves, safety goggles.
  • Ventilation : Use fume hood for weighing and reactions.
  • First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the iodo substituent without side products?

  • Methodological Answer :
  • Control Iodination :
  • Use NIS instead of I₂ to minimize electrophilic aromatic substitution byproducts.
  • Add a catalytic amount of H₂SO₄ to enhance regioselectivity at the 6-position .
  • Monitor reaction progress via TLC (hexane/EtOAc 7:3); quench with Na₂S₂O₃ to remove excess iodine .
  • Temperature : Maintain ≤25°C to avoid over-iodination.

Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Crystallization Solvents : Use slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C.
  • Heavy Atom Advantage : The iodine atom facilitates phasing. Use SHELXD for structure solution and SHELXL for refinement .
  • Data Collection : Collect high-resolution (≤1.0 Å) data at synchrotron facilities to resolve fluorine/iodine positions .

Q. How can molecular docking predict the biological activity of derivatives targeting kinases?

  • Methodological Answer :
  • Target Selection : Focus on kinases like JAK2 (Janus kinase) due to structural similarity to known inhibitors .
  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Protocol :

Prepare the ligand (derivative) by minimizing energy (MMFF94 force field).

Dock into the ATP-binding pocket of JAK2 (PDB: 4U5J).

Analyze binding affinity (ΔG) and hydrogen bonds with key residues (e.g., Leu983, Arg980) .

Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Fluorine : Electron-withdrawing effect activates the aldehyde for nucleophilic addition (e.g., Suzuki-Miyaura coupling at the 4-position).
  • Iodine : Facilitates Ullmann or Buchwald-Hartwig amination at the 6-position due to superior leaving-group ability vs. chlorine .
  • Example Reaction :
Reaction TypeCatalystConditionsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C~70%
Ullmann AminationCuI, L-prolineDMSO, 100°C~65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.